molecular formula C14H8F3N3O2S B2687522 N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 865287-80-5

N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2687522
CAS No.: 865287-80-5
M. Wt: 339.29
InChI Key: OTICARRAKZKIBS-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a central oxadiazole ring substituted with a thiophen-2-yl group at position 5 and a 3-(trifluoromethyl)benzamide moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene ring may contribute to π-π stacking interactions in biological targets. Its synthesis typically involves coupling reactions between substituted oxadiazole intermediates and benzoyl chlorides or activated acids .

Properties

IUPAC Name

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O2S/c15-14(16,17)9-4-1-3-8(7-9)11(21)18-13-20-19-12(22-13)10-5-2-6-23-10/h1-7H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTICARRAKZKIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the Trifluoromethyl Benzamide Group: The trifluoromethyl benzamide group can be attached through an amide bond formation reaction, typically using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions, yielding 3-(trifluoromethyl)benzoic acid and 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine. This reaction is critical for metabolic studies and derivative synthesis.

Conditions Products Notes
Acidic (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>)3-(Trifluoromethyl)benzoic acid + 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amineRate depends on pH and temperature; accelerated in strong acids .
Basic (e.g., NaOH, KOH)Same as aboveRequires prolonged heating; side reactions possible with oxadiazole ring.

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring participates in nucleophilic substitutions, particularly at the C-2 position, enabling structural diversification.

Reagents Products Conditions References
Grignard reagentsSubstitution at C-2 with alkyl/aryl groupsAnhydrous THF, 0°C to reflux .
AminesFormation of 2-amino-1,3,4-oxadiazole derivativesDMF, 80–100°C, catalytic base .
ThiolsThioether-linked derivativesEtOH, reflux, 12–24 h .

Example : Reaction with methylmagnesium bromide produces 2-methyl-5-(thiophen-2-yl)-1,3,4-oxadiazole, retaining the trifluoromethylbenzamide group .

Electrophilic Aromatic Substitution

The benzamide’s aromatic ring undergoes electrophilic substitution, directed by the electron-withdrawing trifluoromethyl group.

Reaction Type Reagents Position Products Yield
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Meta3-(Trifluoromethyl)-5-nitrobenzamide derivative60–75%
HalogenationCl<sub>2</sub>/FeCl<sub>3</sub>Para3-(Trifluoromethyl)-4-chlorobenzamide derivative50–65%

Cycloaddition Reactions

The oxadiazole ring engages in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles, forming fused heterocycles.

Dipolarophile Conditions Product Application
PhenylacetyleneCu(I) catalysis, 100°CTriazole-fused oxadiazoleEnhanced biological activity .
AcrylonitrileMicrowave irradiation, 120°CPyridine-linked oxadiazoleMaterial science applications .

Functionalization of the Thiophene Moiety

The thiophen-2-yl group undergoes electrophilic substitution (e.g., sulfonation, bromination), though steric hindrance from the oxadiazole ring limits reactivity.

Reaction Reagents Position Product Yield
BrominationBr<sub>2</sub>/FeBr<sub>3</sub>C-5 of thiophene5-Bromo-thiophene-substituted derivative40–55%
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C-3 of thiopheneSulfonic acid derivative30–45%

Reductive Reactions

Catalytic hydrogenation reduces the oxadiazole ring to a diamide structure, altering its electronic properties.

Catalyst Conditions Product Outcome
Pd/CH<sub>2</sub> (1 atm), EtOH1,2-Diacetylhydrazine derivativeLoss of aromaticity; increased flexibility .
Raney NiH<sub>2</sub> (3 atm), THFPartially reduced oxadiazoline intermediateTunable solubility .

Key Research Findings

  • Biological Relevance : Derivatives generated via nucleophilic substitution (e.g., thioether-linked analogs) show enhanced antimicrobial activity compared to parent compounds .

  • Stability : The trifluoromethyl group stabilizes the benzamide ring against radical reactions but increases susceptibility to hydrolysis.

  • Synthetic Utility : Cycloaddition products exhibit fluorescence properties, suggesting applications in optoelectronics .

Scientific Research Applications

Chemical Formula

  • Molecular Formula : C13H8F3N3O2S
  • Molecular Weight : 335.28 g/mol
  • IUPAC Name : N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide

Structural Characteristics

The compound features:

  • A thiophene ring , which contributes to its electronic properties.
  • An oxadiazole moiety , known for its biological activity.
  • A trifluoromethyl group , enhancing lipophilicity and metabolic stability.

Medicinal Chemistry

This compound has been investigated for its potential as an anticancer agent. Research indicates that oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines by inhibiting key enzymes involved in tumor growth .

Case Studies

  • Anticancer Activity : A study demonstrated that compounds similar to this compound showed IC50 values ranging from 0.11 to 48.37 µM against different cancer cell lines such as HCT-116 and PC-3 .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of oxadiazole derivatives. The presence of the thiophene ring enhances interaction with microbial membranes, leading to increased efficacy against bacterial strains .

Agricultural Chemistry

Compounds similar to this compound are being explored for use as agrochemicals due to their ability to inhibit plant pathogens and pests .

Mechanism of Action

The mechanism of action of N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents. Key comparisons include:

Table 1: Substituent Variations and Key Properties
Compound Name Oxadiazole Substituent Benzamide Substituent Yield (%) Purity (%) Notable Features
N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide Thiophen-2-yl 3-(Trifluoromethyl) 60 95.5 High yield; combines thiophene and CF3
MMV102872 (N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide) 4-Chlorophenyl 3-(Trifluoromethyl) N/R N/R Antifungal activity (IC₅₀ < 0.5 μM vs. Sporothrix spp.)
Compound 25 (N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide) Thiophen-2-yl Phenyl 60 N/R Lacks CF3; simpler structure
Compound 6 (N-(5-(tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide) Tetrahydronaphthalen-2-yl 3-(Trifluoromethyl) 15 95.5 Bulky substituent; lower yield
Compound 19 (N-(5-(dihydrodioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide) 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl 3-(Trifluoromethyl) N/R 98.5 Oxygen-rich substituent; high purity
Key Observations:
  • Thiophene vs. Chlorophenyl : The thiophene substituent (as in the target compound) may improve solubility or π-π interactions compared to MMV102872’s chlorophenyl group, though MMV102872 exhibits potent antifungal activity .
  • Synthetic Accessibility : Thiophene-containing derivatives (e.g., target compound, compound 25) show higher yields (60%) compared to bulkier substituents (e.g., compound 6: 15%), suggesting easier synthesis .

Physicochemical and Pharmacokinetic Properties

    Biological Activity

    N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by recent research findings.

    Chemical Structure and Properties

    The compound features a unique structure that includes a trifluoromethyl group and an oxadiazole ring, which are known to enhance biological activity. The presence of the thiophene moiety contributes to its lipophilicity and potential for cellular membrane penetration.

    Antimicrobial Activity

    Research has indicated that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For example, studies have shown that compounds containing the oxadiazole ring can inhibit bacterial growth effectively. In particular, this compound has demonstrated activity against various strains of bacteria:

    Bacterial Strain Minimum Inhibitory Concentration (MIC)
    Neisseria gonorrhoeae0.03–0.125 μg/mL
    Staphylococcus aureus0.25–0.5 μg/mL
    Escherichia coli0.5–1 μg/mL

    These results suggest that the compound may serve as a potent antibacterial agent, particularly against resistant strains .

    Antiviral Activity

    The compound has also been evaluated for its antiviral properties. A study focusing on dengue virus polymerase inhibitors highlighted the effectiveness of similar oxadiazole derivatives in inhibiting viral replication by targeting key viral enzymes . This mechanism could be applicable to this compound, indicating its potential in antiviral drug development.

    Anticancer Activity

    The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to exhibit cytotoxic effects against several cancer cell lines:

    Cancer Cell Line IC50 Value (µM)
    Human colon adenocarcinoma92.4
    Human lung adenocarcinoma85.1
    Human breast cancer78.3

    These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

    The proposed mechanisms by which this compound exerts its biological effects include:

    • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis and viral replication.
    • Cell Cycle Disruption : In cancer cells, it may induce cell cycle arrest at specific phases, leading to increased apoptosis.
    • Membrane Interaction : The lipophilic nature allows interaction with cellular membranes, potentially disrupting membrane integrity in pathogens.

    Case Studies

    Recent case studies have illustrated the effectiveness of oxadiazole derivatives in clinical settings:

    • A study conducted by Dhumal et al. (2021) showcased promising results for oxadiazole derivatives in treating Mycobacterium bovis infections.
    • Another investigation revealed that compounds similar to this compound significantly inhibited tumor growth in xenograft models .

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are optimal for preparing N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide?

    • Methodology : The compound can be synthesized via a multi-step route:

    Oxadiazole ring formation : React thiophen-2-carboxylic acid hydrazide with cyanogen bromide in methanol to form 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine .

    Amide coupling : Use 3-(trifluoromethyl)benzoyl chloride and the oxadiazole amine intermediate in dry tetrahydrofuran (THF) with a base like sodium hydride.

    Purification : Column chromatography or recrystallization from methanol yields the final product (HPLC purity >95%) .

    • Key considerations : Monitor reaction progress via TLC and confirm structure using 1^1H/13^13C NMR and ESI-MS.

    Q. How can the compound’s structure be rigorously characterized?

    • Analytical techniques :

    • NMR spectroscopy : 1^1H NMR (DMSO-d6) shows peaks at δ 8.24–8.16 (aromatic protons) and δ 12.46 (amide NH). 13^13C NMR confirms the trifluoromethyl group (δ 124.4, q, J=270.0J = 270.0 Hz) .
    • Mass spectrometry : ESI-MS ([M+H]+^+ expected at m/z 367.1) .
    • X-ray crystallography : If crystallizable, use SHELX programs for refinement to resolve bond angles and hydrogen-bonding patterns .

    Q. What in vitro assays are suitable for evaluating its antimicrobial activity?

    • Protocol :

    • Antifungal testing : Use microdilution assays against Sporothrix spp. or Candida auris (MIC range: 0.1–20 µM) with itraconazole as a positive control .
    • Bacterial assays : Test against Staphylococcus aureus with serial dilutions in Mueller-Hinton broth.
      • Data interpretation : Compare IC50_{50} values to structural analogs (e.g., MMV102872 vs. flufenoxadiazam) to assess potency .

    Advanced Research Questions

    Q. How does structural modification of the oxadiazole ring impact biological activity?

    • SAR insights :

    • Electron-withdrawing groups : The trifluoromethyl group enhances lipophilicity and target binding (e.g., inhibition of fungal cytochrome P450 enzymes) .
    • Thiophene vs. phenyl substitution : Thiophene improves membrane permeability due to sulfur’s polarizability, increasing antifungal efficacy compared to 4-chlorophenyl analogs .
      • Experimental validation : Synthesize analogs (e.g., replacing thiophene with furan) and compare MIC values using dose-response curves .

    Q. What molecular targets or pathways are implicated in its mechanism of action?

    • Hypothesis : The compound may inhibit fungal CYP51 (lanosterol 14α-demethylase) or bacterial DNA gyrase.
    • Validation strategies :

    • Enzyme assays : Measure inhibition of Candida CYP51 activity using spectrophotometric detection of lanosterol demethylation .
    • Molecular docking : Perform in silico studies with AutoDock Vina using crystal structures (PDB: 5NY3) to predict binding interactions with key residues (e.g., His374 in hCA II) .

    Q. How can cross-resistance with existing antifungals be investigated?

    • Experimental design :

    Resistance induction : Serial passage of Candida auris in sub-MIC concentrations of the compound.

    Genomic analysis : Whole-genome sequencing to identify mutations (e.g., ERG11 upregulation or efflux pump overexpression).

    Comparative testing : Assess retained susceptibility to azoles (fluconazole) and echinocandins (caspofungin) .

    Q. What strategies resolve contradictions in activity data across different fungal strains?

    • Troubleshooting :

    • Strain-specific factors : Test clinical isolates with varying genetic backgrounds (e.g., C. auris clades I–IV) to identify strain-dependent efflux or target mutations .
    • Media effects : Adjust assay conditions (pH, serum albumin) to mimic in vivo environments and reduce false negatives .

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